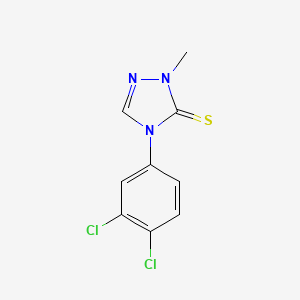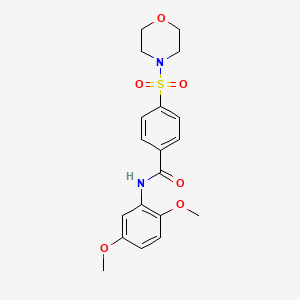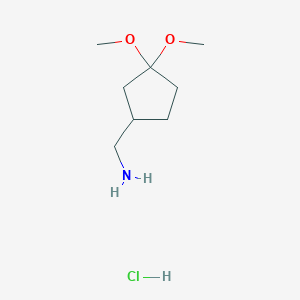![molecular formula C20H15FN4O2S B2861412 3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111000-22-6](/img/structure/B2861412.png)
3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including a fluorophenyl group, a methoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer interesting chemical and physical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl and methoxyphenyl groups might be introduced via electrophilic aromatic substitution reactions . The oxadiazole and pyridazine rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing fluorine atom and the electron-donating methoxy group could create interesting electronic effects throughout the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides many possible sites for reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the electronic effects of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Central and Peripheral-Type Benzodiazepine Receptors Interaction
Compounds structurally related to "3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" have been synthesized and tested for their ability to bind to central benzodiazepine receptors in the rat brain membrane and to peripheral-type (mitochondrial) benzodiazepine receptors in rat kidney membrane. Notably, compounds with specific substituents demonstrated strong and selective binding to peripheral-type benzodiazepine receptors, suggesting potential applications in studying or modulating peripheral benzodiazepine receptor functions (Barlin et al., 1996).
Synthesis of Fluorinated Heterocyclic Compounds
The utility of fluorinated compounds in the synthesis of heterocyclic compounds has been demonstrated, highlighting the versatility of fluoroacrylic building blocks. This approach has facilitated the efficient synthesis of various fluorine-bearing heterocycles, such as pyrazolones and pyrimidines, which are of interest in medicinal chemistry due to their potential biological activities (Shi et al., 1996).
Antiviral Activity
Research on biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine has identified compounds with inhibitory properties on the replication of viruses such as the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), marking them as potential antiviral agents. This discovery opens avenues for developing novel antiviral therapies targeting specific viral infections (Enguehard-Gueiffier et al., 2013).
Herbicidal Activity
Compounds featuring the 3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine scaffold have been explored for their herbicidal activity. This research indicates that certain derivatives exhibit significant activity against various weeds, suggesting their potential use in agricultural applications to control weed growth while ensuring crop safety (Tajik & Dadras, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-26-17-9-5-3-7-14(17)20-22-18(27-25-20)12-28-19-11-10-16(23-24-19)13-6-2-4-8-15(13)21/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLWAWOPBKJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
